molecular formula C14H27Cl3N2O B15080354 N-[1-(tert-butylamino)-2,2,2-trichloroethyl]octanamide

N-[1-(tert-butylamino)-2,2,2-trichloroethyl]octanamide

Cat. No.: B15080354
M. Wt: 345.7 g/mol
InChI Key: QMFBDNMCVBKPLS-UHFFFAOYSA-N
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Description

N-[1-(tert-butylamino)-2,2,2-trichloroethyl]octanamide is a synthetic organic compound with the molecular formula C14H27Cl3N2O. It is characterized by the presence of a tert-butylamino group, a trichloroethyl group, and an octanamide chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(tert-butylamino)-2,2,2-trichloroethyl]octanamide typically involves the reaction of tert-butylamine with 2,2,2-trichloroethyl octanoate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: tert-butylamine and 2,2,2-trichloroethyl octanoate.

    Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C.

    Catalysts: A base such as triethylamine or sodium hydroxide may be used to facilitate the reaction.

    Purification: The product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact. Advanced purification methods such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(tert-butylamino)-2,2,2-trichloroethyl]octanamide can undergo various chemical reactions, including:

    Substitution Reactions: The trichloroethyl group can participate in nucleophilic substitution reactions, where one or more chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed in the presence of acids or bases to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide may be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while hydrolysis would produce the corresponding carboxylic acid and tert-butylamine.

Scientific Research Applications

N-[1-(tert-butylamino)-2,2,2-trichloroethyl]octanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications, such as in drug development or as a pharmacological tool.

    Industry: It can be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-[1-(tert-butylamino)-2,2,2-trichloroethyl]octanamide involves its interaction with specific molecular targets. The tert-butylamino group and trichloroethyl moiety may interact with enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and context of use. Further research is needed to elucidate the detailed mechanisms and potential effects of this compound.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(tert-butylamino)-2,2,2-trichloroethyl]tetradecanamide
  • N-[1-(tert-butylamino)-2,2,2-trichloroethyl]dodecanamide
  • N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide

Uniqueness

N-[1-(tert-butylamino)-2,2,2-trichloroethyl]octanamide is unique due to its specific combination of functional groups and chain length. This uniqueness can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H27Cl3N2O

Molecular Weight

345.7 g/mol

IUPAC Name

N-[1-(tert-butylamino)-2,2,2-trichloroethyl]octanamide

InChI

InChI=1S/C14H27Cl3N2O/c1-5-6-7-8-9-10-11(20)18-12(14(15,16)17)19-13(2,3)4/h12,19H,5-10H2,1-4H3,(H,18,20)

InChI Key

QMFBDNMCVBKPLS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(C)(C)C

Origin of Product

United States

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